molecular formula C6H10N2O3 B2510620 4-Ethyl-2-oxoimidazolidine-4-carboxylic acid CAS No. 2248333-97-1

4-Ethyl-2-oxoimidazolidine-4-carboxylic acid

Cat. No.: B2510620
CAS No.: 2248333-97-1
M. Wt: 158.157
InChI Key: KXXQBMHSUOXYAC-UHFFFAOYSA-N
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Description

4-Ethyl-2-oxoimidazolidine-4-carboxylic acid is a heterocyclic compound that features an imidazolidine ring with a carboxylic acid group and an ethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-2-oxoimidazolidine-4-carboxylic acid typically involves the reaction of ethylamine with glyoxal in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Water or ethanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and purification systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-oxoimidazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding imidazolidine-2,4-dione derivatives

    Reduction: Formation of imidazolidine derivatives with reduced carbonyl groups

    Substitution: Nucleophilic substitution at the ethyl or carboxylic acid positions

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products:

    Oxidation Products: Imidazolidine-2,4-dione derivatives

    Reduction Products: Imidazolidine derivatives with reduced carbonyl groups

    Substitution Products: Alkylated or acylated imidazolidine derivatives

Scientific Research Applications

4-Ethyl-2-oxoimidazolidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties

    Medicine: Explored as a precursor for the development of pharmaceutical agents, particularly those targeting enzyme inhibition

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 4-ethyl-2-oxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

  • 1-Methyl-2-oxoimidazolidine-4-carboxylic acid
  • 2-Oxoimidazolidine-4-carboxylic acid
  • Imidapril

Comparison: 4-Ethyl-2-oxoimidazolidine-4-carboxylic acid is unique due to its ethyl substituent, which can influence its chemical reactivity and biological activity. Compared to 1-methyl-2-oxoimidazolidine-4-carboxylic acid, the ethyl group may provide different steric and electronic effects, leading to variations in enzyme binding and inhibition. The presence of the carboxylic acid group also allows for potential interactions with biological targets through hydrogen bonding and ionic interactions.

Properties

IUPAC Name

4-ethyl-2-oxoimidazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c1-2-6(4(9)10)3-7-5(11)8-6/h2-3H2,1H3,(H,9,10)(H2,7,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXQBMHSUOXYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CNC(=O)N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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